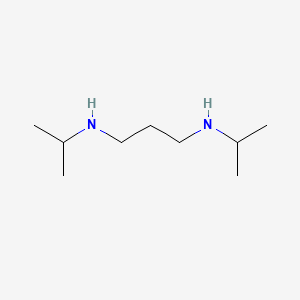

N,N'-Diisopropyl-1,3-propanediamine

Übersicht

Beschreibung

N,N’-Diisopropyl-1,3-propanediamine: is an organic compound with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of two isopropyl groups attached to the nitrogen atoms. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N’-Diisopropyl-1,3-propanediamine can be synthesized through the reaction of 1,3-dibromopropane with isopropylamine . The reaction typically occurs in the presence of a base such as sodium hydroxide to neutralize the hydrogen bromide formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 12-24 hours .

Industrial Production Methods: In industrial settings, the production of N,N’-Diisopropyl-1,3-propanediamine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Diisopropyl-1,3-propanediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like to produce secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Alkylated amines.

Wissenschaftliche Forschungsanwendungen

N,N’-Diisopropyl-1,3-propanediamine has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N,N’-Diisopropyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The presence of the isopropyl groups enhances its binding affinity to hydrophobic pockets in proteins, making it a valuable tool in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

- N,N’-Dimethyl-1,3-propanediamine

- N,N’-Diethyl-1,3-propanediamine

- N,N’-Diisopropylethylenediamine

Comparison: N,N’-Diisopropyl-1,3-propanediamine is unique due to the presence of isopropyl groups, which provide steric hindrance and influence its reactivity and binding properties. Compared to N,N’-Dimethyl-1,3-propanediamine and N,N’-Diethyl-1,3-propanediamine, the isopropyl groups make it more hydrophobic and enhance its interactions with hydrophobic environments .

Biologische Aktivität

N,N'-Diisopropyl-1,3-propanediamine (DIPDA) is a secondary diamine with significant biological activity, making it a compound of interest in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and industry.

This compound has the following chemical characteristics:

- Molecular Formula : C9H22N2

- Molecular Weight : 158.28 g/mol

- CAS Number : 63737-71-3

The compound features two isopropyl groups attached to the nitrogen atoms of a three-carbon chain, which influences its reactivity and biological interactions.

DIPDA's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of isopropyl groups enhances its hydrophobic interactions, allowing it to bind effectively to active sites in proteins.

Enzyme Inhibition

Research indicates that DIPDA can act as an inhibitor for certain enzymes, modulating biochemical pathways. For instance, it has been studied for its potential to inhibit proteases, which are crucial in various physiological processes and disease mechanisms.

1. Medicinal Chemistry

DIPDA has been investigated for its potential therapeutic applications. Its role as a precursor in the synthesis of biologically active compounds makes it valuable in drug development. For example:

- Anticancer Activity : Studies have shown that derivatives of DIPDA exhibit selective cytotoxicity against cancer cell lines. The effectiveness of these compounds is often assessed through IC50 values, indicating the concentration required to inhibit cell growth by 50%.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DIPDA Derivative A | 15.2 ± 0.4 | SW480 (Colon Cancer) |

| DIPDA Derivative B | 12.5 ± 0.9 | A375 (Melanoma) |

2. Coordination Chemistry

In coordination chemistry, DIPDA serves as a ligand due to its two amine groups capable of forming stable complexes with metal ions. This property is exploited in various applications, including catalysis and material science.

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of DIPDA derivatives on several cancer cell lines using the MTT assay. The results indicated that certain derivatives demonstrated significant growth inhibition compared to controls, highlighting their potential as anticancer agents .

Case Study 2: Enzyme Interaction Studies

DIPDA was utilized in enzyme inhibition studies where it was found to effectively modulate the activity of specific proteases involved in cancer progression. The binding affinity was measured using kinetic assays, revealing that DIPDA derivatives could significantly reduce enzyme activity at micromolar concentrations .

Toxicological Profile

While DIPDA shows promising biological activities, understanding its toxicity is crucial for safe application:

- Skin Sensitization : In animal models, DIPDA has shown potential for skin sensitization upon repeated exposure.

- Irritation Studies : Acute dermal irritation studies indicated moderate erythema upon contact with skin.

Eigenschaften

IUPAC Name |

N,N'-di(propan-2-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVPQXXPJZPXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213178 | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63737-71-3 | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063737713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Diisopropyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N,N'-Diisopropyl-1,3-propanediamine react with cyclophosphazenes and what structural features make it suitable for creating spirocyclic compounds?

A1: this compound acts as a nucleophile, its two terminal amine groups reacting with the phosphorus atoms of cyclophosphazenes (both hexachlorocyclotriphosphazene and octachlorocyclotetraphosphazene) to form spirocyclic structures. [, ] The diisopropyl groups on the nitrogen atoms and the three-carbon chain linker contribute to the formation of stable spirocyclic rings. This is due to the steric bulk of the isopropyl groups, which likely favors ring closure over linear polymerization, and the appropriate length of the propylene linker bridging the two reactive amine groups.

Q2: What analytical techniques were used to characterize the spirocyclic phosphazene derivatives synthesized using this compound?

A3: The spirocyclic phosphazene derivatives were characterized using a combination of spectroscopic and analytical techniques. These included nuclear magnetic resonance spectroscopy (¹H, ¹³C, and ³¹P NMR) for structural analysis and elemental analysis to confirm the chemical composition. [, ] Single-crystal X-ray diffraction analysis was also employed to determine the solid-state structures of several synthesized compounds. [] These techniques provided complementary information to confirm the identity and purity of the synthesized spirocyclic phosphazenes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.